molecular formula C18H20N6OS B2852470 N-cyclohexyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-76-4

N-cyclohexyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2852470
CAS No.: 868967-76-4
M. Wt: 368.46
InChI Key: KWXSUXWRFAXRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridinyl group at the 3-position and a thioacetamide side chain at the 6-position.

Properties

IUPAC Name

N-cyclohexyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-16(20-13-6-2-1-3-7-13)12-26-17-10-9-15-21-22-18(24(15)23-17)14-8-4-5-11-19-14/h4-5,8-11,13H,1-3,6-7,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXSUXWRFAXRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Chemical Reactions Analysis

N-cyclohexyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

    Condensation: It can participate in condensation reactions, forming larger molecules by the elimination of small molecules like water.

Scientific Research Applications

N-cyclohexyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for enzymes like JAK1 and JAK2, which play crucial roles in signal transduction pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • The pyridin-2-yl group in the target compound may favor interactions with polar residues in enzyme active sites compared to pyridin-3-yl .

Modifications to the Acetamide Side Chain

The acetamide moiety’s substitution impacts solubility, bioavailability, and target selectivity.

Compound Name Acetamide Substituent Molecular Weight Potential Effect Reference
Target Compound N-Cyclohexyl ~416.5 (calc.) High lipophilicity; may improve membrane permeability N/A
Lin28-1632 N-Methyl-N-phenyl 342.4 (reported) Aromatic phenyl group enhances rigidity
N-(tetrahydrofuran-2-yl)methyl derivative N-(Tetrahydrofuran-2-yl)methyl 412.48 Oxygen in tetrahydrofuran improves solubility
2-(4-Ethoxyphenyl)acetamide derivative N-(4-Ethoxyphenyl) 412.48 Ethoxy group balances lipophilicity and polarity

Key Observations :

  • Oxygen-containing groups (e.g., tetrahydrofuran) improve aqueous solubility, which is critical for in vivo efficacy .

Key Insights :

  • Lin28-1632’s activity highlights the scaffold’s versatility in targeting RNA-binding proteins .

Q & A

Q. How can researchers optimize the synthesis of N-cyclohexyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide to maximize yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization of triazole-pyridazine cores, thioether bond formation, and amide coupling. Key steps for optimization include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions (e.g., decomposition of pyridazine intermediates) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) for thioether formation to enhance nucleophilic substitution efficiency .
  • Catalyst use : Employ coupling agents like EDCI/HOBt for amide bond formation to reduce racemization .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the final product, monitored by TLC .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the triazole-pyridazine core and thioacetamide linkage. For example, pyridin-2-yl protons appear as distinct doublets near δ 8.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+ for C22H23N6OS: 443.1612) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs due to structural similarity to triazolo-pyridazine inhibitors (e.g., VEGF-R2 or adenosine receptors) .
  • In vitro assays : Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity (IC50 determination in cancer cell lines like HeLa or MCF-7) .
  • Solubility testing : Pre-screen in PBS/DMSO mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally analogous compounds?

Methodological Answer:

  • Meta-analysis : Compare substituent effects using datasets from PubChem or ChEMBL. For example, pyridin-2-yl vs. pyridin-4-yl substitutions may alter target selectivity .
  • Molecular docking : Simulate binding modes with homology models (e.g., using Autodock Vina) to explain potency variations .
  • SAR studies : Synthesize derivatives with modified cyclohexyl or pyridinyl groups and correlate activity trends with logP or polar surface area .

Q. What strategies are effective for functionalizing the triazolo-pyridazine core to enhance pharmacological properties?

Methodological Answer:

  • Electrophilic substitution : Introduce halogens (Cl, F) at the pyridazine C-6 position via Pd-catalyzed cross-coupling to improve metabolic stability .
  • Bioisosteric replacement : Replace the thioacetamide linker with sulfonamide or carbamate groups to modulate solubility and bioavailability .
  • Prodrug design : Conjugate the cyclohexyl group with esterase-sensitive moieties (e.g., acetyl) for controlled release .

Q. How can researchers address discrepancies in synthetic yields reported for similar triazolo-pyridazine derivatives?

Methodological Answer:

  • Reaction monitoring : Use in-situ IR or LC-MS to identify intermediates and optimize stepwise conversions (e.g., ensuring complete thiolate formation before amide coupling) .
  • DoE (Design of Experiments) : Apply factorial designs to test interactions between variables like temperature, solvent polarity, and catalyst loading .
  • Scale-up protocols : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve reproducibility at larger scales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.